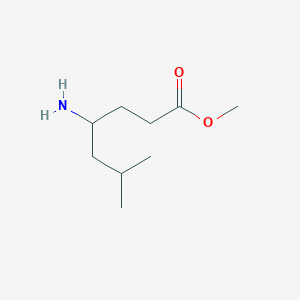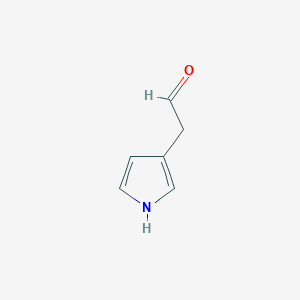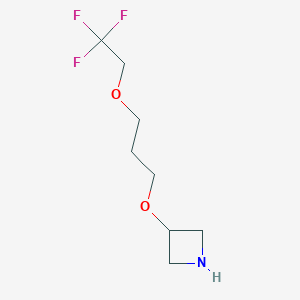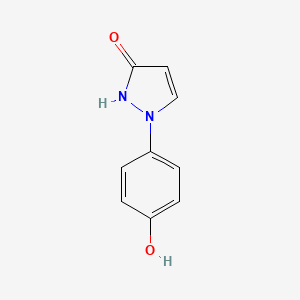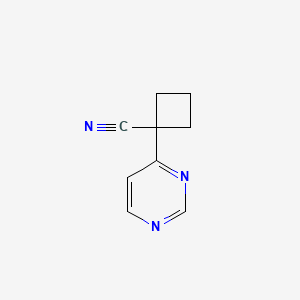
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline is a chemical compound that features a 1,2,4-triazole ring substituted with dimethyl groups and a fluorine atom attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
5-Fluoroaniline: An aniline derivative with a fluorine atom, similar to the aniline moiety in the compound of interest.
1,2,4-Triazole: The core structure present in the compound, which is a common scaffold in many biologically active molecules.
Uniqueness
2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline is unique due to the combination of the 1,2,4-triazole ring with dimethyl and fluorine substitutions. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H11FN4 |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)8-4-3-7(11)5-9(8)12/h3-5H,12H2,1-2H3 |
Clave InChI |
FRAADAWUJSDRST-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2=C(C=C(C=C2)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



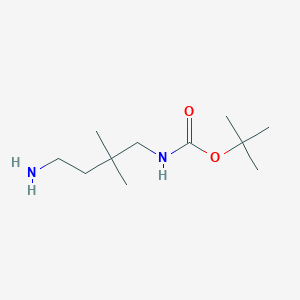
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
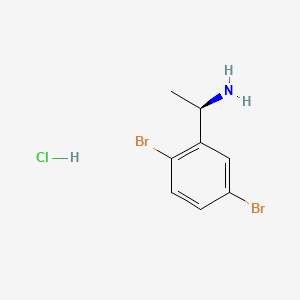

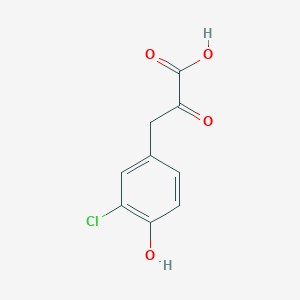
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
